Hexadecylphosphonic dichloride
Description
Significance of Phosphonic Dichloride Derivatives in Organic Synthesis and Materials Science
Phosphonic dichloride derivatives are highly valued as precursors in the synthesis of more complex molecules. Their reactivity stems from the two chlorine atoms, which can be readily displaced by nucleophiles. For instance, methylphosphonyl dichloride is a key intermediate in the synthesis of oligonucleoside methylphosphonates, which are analogues of DNA. wikipedia.orgnih.gov The dichloride is reacted with a protected deoxyribonucleoside to form a phosphonyl chloride intermediate, which can then be used to build oligonucleotide chains. nih.gov This highlights their role as building blocks in the construction of intricate biomolecules.
Beyond organic synthesis, these derivatives are fundamental to materials science. The phosphonic dichloride group serves as a reactive handle to introduce a phosphonic acid moiety onto various surfaces. Phosphonic acids are excellent ligands for binding to a wide range of metal oxide surfaces, including stainless steel, titanium dioxide (TiO₂), and aluminum oxide. beilstein-journals.orgresearchgate.netnih.gov This property is exploited to create self-assembled monolayers (SAMs) that can dramatically alter the surface properties of a material, such as its hydrophobicity, corrosion resistance, or biocompatibility. researchgate.net The journey from a reactive phosphonic dichloride to a stable, functionalized surface is a cornerstone of modern surface engineering.
Overview of Long-Chain Alkylphosphonic Dichlorides: Synthetic Utility and Structural Relevance
Long-chain alkylphosphonic dichlorides, such as hexadecylphosphonic dichloride, are the precursors to long-chain alkylphosphonic acids. The primary synthetic utility of these dichlorides is their conversion to the corresponding phosphonic acids, which are then used for surface modification. researchgate.net The hydrolysis of the P-Cl bonds is a critical step in this process. mdpi.com
Research Trajectories for this compound: Foundational Concepts and Future Directions
The foundational concept underpinning the use of this compound is its dual functionality: the reactive dichloride group provides a means for chemical attachment, while the long hexadecyl chain dictates the physical and chemical properties of the resulting surface. Research is built upon the transformation of the dichloride into phosphonic acids or esters, which then serve as the active agents in various applications. beilstein-journals.orgmdpi.com
Future research is poised to expand on this foundation in several key directions:
Advanced Materials and Hybrid Systems: There is growing interest in using long-chain phosphonic acids, derived from their dichloride precursors, to create more complex hybrid materials and metal-organic frameworks (MOFs). beilstein-journals.org The ability of the phosphonate (B1237965) group to coordinate with metal ions could be harnessed to build novel three-dimensional structures with tailored electronic or catalytic properties.
Biomedical Applications: The demonstrated stability of long-chain alkylphosphonate monolayers in physiological solutions opens avenues for biomedical applications. researchgate.net Research may focus on modifying the surfaces of medical implants to improve their biocompatibility, reduce biofouling, or facilitate the controlled delivery of therapeutic agents.
Green Synthesis and Processing: As with many areas of chemistry, a significant trajectory involves the development of more sustainable and environmentally friendly methods for synthesizing and utilizing these compounds. beilstein-journals.org This includes exploring greener reaction conditions and alternative catalytic systems.
Functional Electronics and Optics: While much of the current research focuses on surface protection, the principles of self-assembly could be applied to create ordered layers for applications in molecular electronics, sensors, or optical devices, an area where other classes of organophosphonates have already shown promise. mdpi.com
The following table outlines key physical and chemical properties for hexadecylphosphonic acid, the direct hydrolysis product of this compound.
| Property | Value |
| Chemical Formula | C₁₆H₃₅O₃P sigmaaldrich.com |
| Molecular Weight | 306.42 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 88-93 °C sigmaaldrich.com |
| CAS Number | 4721-17-9 sigmaaldrich.com |
| Solubility | Reacts with water (as dichloride) wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4708-00-3 |
|---|---|
Molecular Formula |
C16H33Cl2OP |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-dichlorophosphorylhexadecane |
InChI |
InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
InChI Key |
NBDIAMYFCOQKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Hexadecylphosphonic Dichloride and Its Derivatives
Established Synthetic Pathways to Alkylphosphonic Dichlorides
The synthesis of alkylphosphonic dichlorides, including the hexadecyl derivative, relies on well-established reactions in organophosphorus chemistry. These methods typically involve the formation of a phosphorus-carbon bond and the subsequent establishment of the phosphonic dichloride functionality.
Halogenation Reactions for Phosphonic Dichloride Formation
The conversion of various phosphorus-containing precursors into phosphonic dichlorides is a crucial step, often achieved through direct halogenation. A common strategy involves the oxidation of a corresponding dichlorophosphine (RPCl₂) or the chlorination of a phosphonate (B1237965) ester.
Oxidation of Dichlorophosphines: Alkyl- or aryldichlorophosphines can be oxidized to the corresponding phosphonic dichloride using agents like sulfuryl chloride (SO₂Cl₂). wikipedia.orgbeilstein-journals.org This reaction is efficient for a range of substrates. beilstein-journals.org
General Reaction: RPCl₂ + SO₂Cl₂ → RP(O)Cl₂ + SOCl₂ wikipedia.org
Chlorination of Dialkyl Phosphonates: Dialkyl phosphonates, such as dimethyl methylphosphonate, can be converted to the phosphonic dichloride by treatment with a strong chlorinating agent like thionyl chloride (SOCl₂) or phosgene. wikipedia.orggoogle.com This reaction often requires a catalyst, such as an inorganic halide salt (e.g., NaCl, CaCl₂), to proceed effectively. google.com The use of pyridine (B92270) is also reported to facilitate the reaction, acting as both a catalyst and an acid scavenger, which is particularly useful for acid-sensitive substrates. stackexchange.com
Precursor Compounds and Reaction Conditions for Hexadecylphosphonic Dichloride Synthesis
The synthesis of this compound specifically can be approached through several routes, starting from precursors that provide the 16-carbon alkyl chain.
One of the most direct methods is the Clay-Kinnear-Perren reaction . This involves reacting an alkyl halide with phosphorus trichloride (B1173362) (PCl₃) in the presence of aluminum chloride (AlCl₃) as a catalyst. The resulting complex is then hydrolyzed to yield the alkylphosphonic dichloride. google.com This method is general for a variety of alkyl chlorides. cdnsciencepub.com
Another powerful method involves the hydrophosphinylation of an alkene . For this compound, this would start with 1-hexadecene. The alkene undergoes a reaction sequence that may involve hydroalumination followed by interaction with PCl₃ and subsequent oxidation with an agent like SO₂Cl₂, ultimately yielding the target phosphonic dichloride. rsc.org
The table below summarizes potential precursor compounds and the general conditions for synthesizing alkylphosphonic dichlorides, which are applicable to the hexadecyl derivative.
| Precursor Compound | Reagents | Reaction Type | Product |
| 1-Hexadecyl chloride | 1. PCl₃, AlCl₃ 2. H₂O | Clay-Kinnear-Perren | This compound |
| 1-Hexadecene | 1. Hydrophosphinylation agent (e.g., via hydroalumination) 2. PCl₃ 3. SO₂Cl₂ (Oxidation) | Hydrophosphinylation/Oxidation | This compound |
| Di-ester of Hexadecylphosphonic acid | SOCl₂, catalyst (e.g., pyridine) | Chlorination | This compound |
Derivatization Strategies Utilizing this compound as a Reactive Intermediate
The two chlorine atoms attached to the phosphorus center in this compound are excellent leaving groups, making the compound a versatile building block for creating a wide range of derivatives through nucleophilic substitution.
Esterification Reactions for Phosphonate Synthesis
This compound readily reacts with alcohols or phenols in a process called alcoholysis to form the corresponding phosphonate esters. nih.gov The reaction typically proceeds by the stepwise replacement of the chlorine atoms, yielding dialkyl or diaryl hexadecylphosphonates. The reaction releases hydrogen chloride (HCl) as a byproduct, which is often removed or neutralized by the addition of a base. wikipedia.org
General Reaction: C₁₆H₃₃P(O)Cl₂ + 2 HOR → C₁₆H₃₃P(O)(OR)₂ + 2 HCl wikipedia.org
This esterification is a highly versatile method for introducing a wide variety of functional groups (R) onto the phosphorus center, thereby tuning the physical and chemical properties of the final phosphonate molecule. researchgate.netresearchgate.net
| Reactant Alcohol (HOR) | Product Phosphonate Ester | Potential Application Area |
| Methanol (B129727) | Dimethyl hexadecylphosphonate | Chemical intermediate |
| Ethanol | Diethyl hexadecylphosphonate | Lubricant additive, plasticizer |
| Polyethylene (B3416737) Glycol (PEG) | PEGylated hexadecylphosphonate | Biomaterials, drug delivery |
| Glycerol | Glyceryl hexadecylphosphonate | Surfactants, emulsifiers |
Polycondensation Reactions for Phosphorus-Containing Polymer Architectures
The bifunctional nature of this compound allows it to act as a monomer in polycondensation reactions. When reacted with a co-monomer containing two nucleophilic groups, such as a diol or a diamine, it can form long-chain polymers. youtube.com
In a reaction with a diol (e.g., ethylene (B1197577) glycol), the phosphonic dichloride would act as a phosphorus-containing analogue of a diacid chloride. The condensation reaction would form phosphonate ester linkages, resulting in a phosphorus-containing polyester. youtube.com The elimination of HCl drives the polymerization forward. youtube.com
Theoretical Polycondensation Reaction: n C₁₆H₃₃P(O)Cl₂ + n HO-R-OH → -O-P(C₁₆H₃₃)(O)-O-R- + 2n HCl
These phosphorus-containing polymers are of interest for applications requiring inherent flame retardancy, adhesion, or unique thermal properties. The long hexadecyl chain would also impart significant hydrophobicity and potentially liquid crystalline properties to the polymer backbone.
Targeted Synthesis of Functional Phosphonate Analogues (e.g., Pyrethrin Mimetic Phosphonates)
The reactivity of alkylphosphonic dichlorides is harnessed for the targeted synthesis of complex, biologically active molecules. A notable example is the creation of pyrethrin mimetic phosphonates, which are designed as chemical probes to study the biosynthesis of pyrethrins, a class of natural insecticides. nih.govnih.gov
In this work, researchers synthesized a series of phosphonates by reacting a mono-alkyl substituted phosphonic dichloride with pyrethrolone (B1236646), the alcohol component of pyrethrins. nih.govacs.org While the study used shorter alkyl chains like n-hexylphosphonic dichloride, the methodology is directly applicable to the hexadecyl analogue. The reaction involves the sequential addition of pyrethrolone and another alcohol (p-nitrophenol) to the phosphonic dichloride. nih.gov
This targeted approach demonstrates how this compound can be used to synthesize sophisticated analogues of natural products, where the long alkyl chain can be used to modulate properties such as lipophilicity and binding affinity to biological targets. nih.gov
| Alkylphosphonic Dichloride | Second Nucleophile | Product | Research Goal |
| n-Hexylphosphonic dichloride nih.gov | (S)-Pyrethrolone, then p-nitrophenol nih.gov | (S)p,(S)c- and (R)p,(S)c-p-Nitrophenyl hexylphosphonate of (S)-pyrethrolone nih.gov | Probe for pyrethrin biosynthesis nih.gov |
| Benzylphosphonic dichloride nih.gov | (S)-Pyrethrolone, then p-nitrophenol nih.gov | (S)p,(S)c- and (R)p,(S)c-p-Nitrophenyl benzylphosphonate of (S)-pyrethrolone nih.gov | Probe for pyrethrin biosynthesis nih.gov |
Green Chemistry Approaches and Reaction Optimization in Phosphonic Dichloride Synthesis
In recent years, the principles of green chemistry have become increasingly influential in the synthesis of chemical compounds, aiming to reduce or eliminate the use and generation of hazardous substances. crdeepjournal.orgrsc.org This shift is also evident in the field of organophosphorus chemistry, particularly in the synthesis of phosphonic dichlorides and their derivatives. rsc.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically accelerated reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govmdpi.com In the context of phosphonate synthesis, microwave irradiation has been successfully employed to expedite reactions that are typically slow under thermal conditions. nih.gov
For instance, the McKenna reaction, which involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) (BTMS), is significantly accelerated under microwave irradiation. nih.gov This method provides a rapid and efficient route to phosphonic acids, the precursors to phosphonic dichlorides. nih.gov Research has shown that microwave-assisted BTMS dealkylation can achieve quantitative yields in minutes, whereas conventional heating may require several hours. nih.gov This technique has proven to be highly chemoselective, tolerating various functional groups. nih.gov
The application of microwave technology extends to the synthesis of α-aminophosphonates through the Kabachnik-Fields reaction. nih.gov Studies have demonstrated that this multi-component reaction can be carried out efficiently under microwave irradiation without the need for a catalyst, leading to the formation of α-aminophosphonates in short reaction times. nih.gov Subsequent hydrolysis of these phosphonates, also facilitated by microwave heating, can yield the corresponding α-aminophosphonic acids. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Phosphonate Chemistry
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Energy Consumption | High | Lower |
| Reaction Yields | Often moderate to good | Generally higher nih.gov |
| Side Reactions | More prevalent | Reduced |
| Catalyst Requirement | Often necessary | Can sometimes be avoided nih.gov |
This table provides a generalized comparison based on literature findings.
Phase-Transfer Catalysis in Phosphonate Synthesis
Phase-transfer catalysis (PTC) is another valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). slideshare.netoperachem.com This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.orgslideshare.netoperachem.com PTC offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often eliminates the need for anhydrous or inert atmosphere conditions. crdeepjournal.org
In the realm of phosphorus chemistry, PTC has been widely applied to the synthesis of various organophosphorus compounds, including phosphonates. tandfonline.com The catalyst, often a quaternary salt (Q⁺X⁻), forms an ion pair with an anionic reactant in the aqueous phase, making it soluble in the organic phase where it can react with the organic substrate. operachem.com This methodology has been effectively used for the alkylation of phosphorus compounds. crdeepjournal.org For example, the alkylation of dialkyl phosphites to form phosphonates can be efficiently carried out under PTC conditions.
The mechanism of PTC can vary, but a common pathway involves the transfer of an anion from the aqueous phase to the organic phase by the catalyst. operachem.com This "activated" anion is then more reactive in the low-polarity organic environment. operachem.com
Table 2: Common Phase-Transfer Catalysts in Phosphonate Synthesis
| Catalyst Type | Examples |
|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI) tandfonline.com |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide operachem.com |
| Crown Ethers | 18-Crown-6 |
| Cryptands | Cryptand [2.2.2] |
This table lists common classes of phase-transfer catalysts and specific examples relevant to organic synthesis.
Purification and Isolation Techniques for this compound and its Reaction Products
The purification and isolation of this compound and its derivatives are critical steps to ensure the desired product quality for subsequent applications. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities.
This compound itself is a reactive compound, susceptible to hydrolysis. Therefore, purification techniques must be conducted under anhydrous conditions. Distillation under reduced pressure is a common method for purifying liquid phosphonic dichlorides. For solid compounds, recrystallization from a suitable non-protic organic solvent can be employed.
For the derivatives of this compound, such as phosphonic acids and esters, a wider range of purification techniques is available.
The progress of purification is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the final product has the desired purity.
Research on Self Assembled Monolayers Sams Formed from Hexadecylphosphonic Acid Derivatives
Fundamental Principles of Phosphonate (B1237965) SAM Formation on Metal Oxide Substrates
The formation of high-quality phosphonate SAMs is governed by the chemical interactions between the phosphonic acid head group and the metal oxide surface, as well as the intermolecular forces between the adjacent alkyl chains. nih.govutwente.nl
The primary driving force for the formation of phosphonate SAMs on metal oxides is the strong chemical bond formed between the phosphonic acid head group (—PO(OH)₂) and the metal oxide surface. utwente.nl This process typically involves a condensation reaction with surface hydroxyl (—OH) groups, leading to the formation of stable phosphonate-metal bonds (P-O-M). utwente.nl The presence of hydroxyl groups on the metal oxide surface is crucial for this binding mechanism. utwente.nl
The phosphonic acid anchoring group can bind to the surface in several coordination modes:
Monodentate: One oxygen atom from the phosphonate group forms a covalent bond with a metal atom on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bond to one or two surface metal atoms.
Tridentate: All three oxygen atoms of the deprotonated phosphonate group (PO₃²⁻) coordinate with the surface metal atoms. researchgate.net
The thermodynamically preferred binding mode can vary depending on the specific metal oxide substrate, the surface structure, and the presence of residual water. researchgate.netacs.org For instance, on aluminum oxide, the binding can switch between monodentate, bidentate, and tridentate configurations. acs.org This variability in binding allows for strong adhesion, making phosphonates more strongly bound than other common anchoring groups like carboxylic acids. researchgate.netacs.org
While the head group anchors the molecule to the surface, the organization and order of the monolayer are largely driven by intermolecular van der Waals interactions between the alkyl chains of adjacent molecules. nih.govethz.ch For molecules like hexadecylphosphonic acid, the long C16 alkyl chains provide significant lateral cohesive energy, promoting the formation of a densely packed and highly ordered two-dimensional assembly. researchgate.net
The quality of the molecular packing influences the physical and chemical properties of the SAM, including its barrier properties and electronic characteristics. nih.gov Well-ordered SAMs, where the alkyl chains are in a fully extended, all-trans conformation, create a dense, quasi-crystalline film. rsc.org The degree of order and the tilt angle of the alkyl chains with respect to the surface normal are key parameters used to characterize these monolayers. For example, SAMs of octadecylphosphonic acid on silicon oxide have been shown to have chain tilt angles of approximately 37°. nih.govacs.org The final density and ordering of the monolayer can also be influenced by the solvent used during the self-assembly process. rsc.org
Substrate-Specific SAM Formation of Hexadecylphosphonic Acid
Titanium and its native oxide (TiO₂) are critical materials in medical implants and aerospace applications, making their surface modification with SAMs an area of significant research. princeton.edu While phosphonic acids can form SAMs on TiO₂, the reaction can be less straightforward compared to other oxides. princeton.edu
Initial self-assembly of alkanephosphonic acids from solution onto the native oxide of titanium results in ordered films that are, however, easily removed by solvent washing. princeton.edu To create a robust and strongly adhered monolayer, a subsequent heating step is often necessary. nih.govprinceton.edu This thermal annealing promotes the formation of strong, covalent P-O-Ti bonds, resulting in a film that resists both solvent rinsing and mechanical testing. nih.govprinceton.edu This suggests that the initial adsorption may be through weaker hydrogen bonds, which are then converted to covalent bonds upon heating. nih.gov
| Substrate | Molecule | Method | Key Finding | Reference |
| Titanium (native oxide) | Alkanephosphonic acids | Aerosol deposition followed by heating | Heating is required to form a strongly surface-bound, ordered film that resists solvent removal. | princeton.edu |
| Titanium Dioxide | Phosphonic acids | Solution immersion with annealing | Thermal annealing enhances adhesion and stability by promoting covalent bond formation. | nih.gov |
Aluminum and its native oxide (Al₂O₃) are widely used in various technologies, and phosphonic acid SAMs provide an effective means for surface functionalization. rsc.orgresearchgate.netresearchgate.net Phosphonates bind very strongly to aluminum oxide surfaces, often displacing other molecules like carboxylic acids. researchgate.netacs.org
Computational and experimental studies have shown that the binding of phosphonates to hydroxylated aluminum oxide can occur in monodentate, bidentate, or tridentate fashions, depending on the surface conditions. researchgate.netacs.org This robust and versatile binding chemistry allows for the formation of dense and stable monolayers. researchgate.net For example, self-assembled monolayers of octadecylphosphonic acid have been successfully used to create well-organized films on oxidized aluminum. researchgate.net These SAMs can serve as protective coatings or as interface layers in electronic devices. rsc.orgmdpi.com
| Substrate | Molecule | Binding Mode | Surface Coverage | Reference |
| Aluminum Oxide (AlOₓ) | n-Alkyl Phosphonic Acids | Mono-, bi-, or tridentate | High-density packing (4.3-4.7 molecules/nm²) | researchgate.netacs.orgresearchgate.net |
| Aluminum | Fluorinated Phosphonic Acid | Covalent (mono- and bidentate likely) | Forms a protective layer against hot water attack. | mdpi.com |
Zinc oxide is a key material in optoelectronics, and its surface properties can be precisely tuned using phosphonic acid SAMs. researchgate.netnih.gov The interaction between phosphonic acids and ZnO is strong, often leading to the formation of well-defined monolayers. rsc.orgresearchgate.net
Studies using infrared reflection-absorption spectroscopy (IRRAS) have indicated that octadecylphosphonic acid binds to ZnO surfaces in a predominantly tridentate fashion. rsc.org This strong, multi-point attachment results in dense, well-packed monolayers with the alkyl chains oriented in a highly ordered, all-trans conformation. rsc.org However, the formation of these high-quality SAMs can be sensitive to experimental conditions. The choice of solvent is critical; for instance, using methanol (B129727) can lead to the dissociation of Zn²⁺ ions from the surface and the formation of undesirable layered zinc phosphonate byproducts. nih.govacs.org In contrast, less polar solvents like toluene (B28343) can promote the formation of well-defined SAMs with tridentate coordination. nih.gov The quality of the ZnO surface, which can be improved by treatments like oxygen plasma, also plays a role in achieving robust phosphonic acid binding. rsc.org
| Substrate | Molecule | Binding Mode | Key Consideration | Reference |
| Zinc Oxide (ZnO) | Octadecylphosphonic acid | Predominantly tridentate | Surface preparation (e.g., oxygen plasma) improves binding. | rsc.org |
| Zinc Oxide (ZnO) | Octadecylphosphonic acid | Tridentate | Solvent choice is critical; non-polar solvents can prevent byproduct formation. | nih.gov |
| Zinc Oxide (ZnO) | Hexadecylphosphonic acid | Not specified | Used to tune surface work function for electronic applications. | acs.org |
Applications on Magnetic Ferrite (B1171679) Nanoparticles
No specific studies were found that utilize hexadecylphosphonic dichloride for the surface modification of magnetic ferrite nanoparticles. Research in this area consistently points to the use of hexadecylphosphonic acid (HDPA) to create stable, hydrophobic coatings on these nanoparticles. These coatings are crucial for preventing agglomeration and ensuring dispersibility in non-polar solvents, which is essential for applications in magnetic data storage and biomedical imaging.
Functionalization of Perovskite Nanocrystals and Nanoplatelets
Similarly, the functionalization of perovskite nanocrystals and nanoplatelets is well-documented with various phosphonic acids, but not specifically with this compound. researchgate.netacs.org Phosphonic acid-based ligands are known to enhance the stability and optoelectronic properties of perovskite nanocrystals by passivating surface defects. The long alkyl chain of what would be the resulting hexadecylphosphonic acid monolayer would also provide a hydrophobic barrier, protecting the sensitive perovskite material from environmental degradation.
Surface Modification of Electrospun Polymeric Nanofibers
The field of tissue engineering often employs surface modification of electrospun nanofibers to improve their biocompatibility and control cell interactions. While various surface modification techniques exist, direct use of this compound is not reported. The analogous hexadecylphosphonic acid would be used to alter the surface energy and wettability of the nanofibers, thereby influencing protein adsorption and subsequent cellular attachment and proliferation.
Characterization of SAM Structural Integrity and Orientation
Characterization techniques are vital for understanding the quality and properties of SAMs. The following subsections describe the methods that would be employed to study a SAM formed from this compound, assuming it hydrolyzes to form a hexadecylphosphonic acid monolayer.
Wettability Studies and Contact Angle Measurements
Wettability is a key indicator of successful SAM formation and is typically assessed by measuring the contact angle of a liquid, often water, on the modified surface. A high contact angle would be expected for a well-ordered monolayer derived from this compound, reflecting the hydrophobic nature of the long hexadecyl chains. This measurement provides information on the packing density and orientation of the molecules in the monolayer.
Table 1: Representative Contact Angle Data for Phosphonic Acid SAMs on Oxide Surfaces
| Substrate | Phosphonic Acid | Water Contact Angle (°) |
| Silicon Oxide | Octadecylphosphonic Acid (ODPA) | ~110° |
| Aluminum Oxide | Fluorinated Phosphonic Acid | >150° (Superhydrophobic) |
| Zinc Oxide | Octadecylphosphonic Acid (ODPA) | ~105° |
This table presents typical data for related phosphonic acids to illustrate the expected outcomes, as specific data for this compound is unavailable.
Spectroscopic Probes for Monolayer Structure and Bonding (e.g., FTIR, XPS, ToF-SIMS)
Spectroscopic techniques provide detailed information about the chemical composition, bonding, and molecular orientation within the SAM.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR would be used to confirm the presence of the alkyl chains and to study their conformational order. The position of the symmetric and asymmetric methylene (B1212753) stretching vibrations (ν_s(CH₂) and ν_as(CH₂)) can indicate the degree of gauche defects, and thus the packing density of the monolayer. For a well-ordered monolayer, these peaks are expected near 2850 and 2920 cm⁻¹, respectively. It would also confirm the hydrolysis of the dichloride to the phosphonic acid through the appearance of P-O-H and P=O stretching bands. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that would be used to determine the elemental composition of the modified surface. The presence of phosphorus and carbon signals, along with the attenuation of substrate signals, would confirm the formation of the monolayer. High-resolution scans of the P 2p and O 1s regions could provide information about the binding state of the phosphonate headgroup to the surface. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed molecular information about the outermost layer of a sample. It would be used to detect molecular fragments characteristic of the hexadecylphosphonate molecule and to confirm the absence of contaminants.
Microscopy Techniques for Surface Topography (e.g., AFM)
Atomic Force Microscopy (AFM) would be employed to visualize the surface morphology of the substrate after SAM formation. AFM images can reveal whether the monolayer is complete and uniform or if it has formed aggregates or domains. It can also be used to measure the thickness of the monolayer through techniques like scratching and imaging the resulting trench. nih.gov A smooth, uniform surface at the nanometer scale would be indicative of a high-quality SAM.
Stability and Degradation Mechanisms of Hexadecylphosphonic Acid SAMs
The stability of self-assembled monolayers (SAMs) is a critical factor for their practical application. Research into hexadecylphosphonic acid-based SAMs has focused on their resilience to thermal stress, exposure to aqueous and corrosive environments, and their long-term performance.
Thermal Stability and Degradation Pathways
The primary degradation mechanism for organophosphonate SAMs is the oxidation or cleavage of the alkyl chains. nih.gov This process has been observed to occur in the temperature range of 200 to 350 °C. nih.govresearchgate.net The thermal stability generally increases with the length of the methylene spacer in the backbone of the SAM-forming molecule, which is attributed to increased van der Waals interactions between the hydrocarbon chains. nih.gov For instance, on alumina (B75360) surfaces, octadecylphosphonic acid (ODPA) SAMs have been reported to be thermally stable up to 500 °C. researchgate.net In contrast, studies on titanium dioxide (TiO2) have shown that the water contact angles of ODPA SAMs dropped to 0° after thermal treatment above 350 °C, indicating a complete decomposition of the monolayer. researchgate.net
The degradation of fluorinated phosphonic acid SAMs has also been studied, showing that the decay of the perfluorocarbon backbone occurs at temperatures between 250–300 °C. mdpi.com Despite this, the phosphonic acid linkages to the substrate can remain unaffected at temperatures as high as 650 °C in a vacuum. mdpi.com This high thermal stability of the anchoring group makes these SAMs suitable for applications at temperatures below 250 °C. mdpi.com
Table 1: Thermal Stability of Phosphonic Acid SAMs
| SAM Component | Substrate | Stability Feature | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| P-O Anchoring Group | Metal Oxide | Stable | Up to 800 | nih.gov |
| Alkyl Chains | Metal Oxide | Oxidation/Breakage | 200 - 350 | nih.govresearchgate.net |
| Perfluorocarbon Backbone | Not specified | Decay | 250 - 300 | mdpi.com |
| PA Linkages | Not specified | Stable (in vacuum) | Up to 650 | mdpi.com |
| ODPA SAM | Alumina | Thermally Stable | Up to 500 | researchgate.net |
| ODPA SAM | Titanium Dioxide | Complete Decomposition | > 350 | researchgate.net |
Stability in Aqueous and Corrosive Environments
Phosphonic acid-based SAMs are known for their superior hydrolytic stability compared to thiol and silane-based systems, which can be unstable in aqueous environments. nih.gov The robustness of the P-O bond, with an energy of approximately 80 kcal/mol, contributes to this enhanced stability, making phosphonate platforms promising for applications requiring long-term exposure to aqueous conditions. nih.gov
Studies have investigated the stability of phosphonic acid SAMs in various aqueous solutions. For example, long-term stability has been demonstrated for up to 30 days in acidic, neutral, and physiological solutions. researchgate.net However, under strong basic conditions, partial breakdown of the monolayer has been observed, particularly for SAMs with shorter chain lengths. researchgate.net
In the context of biomedical applications, the stability of these SAMs on materials like 316L stainless steel has been tested in Tris-buffered saline (TBS) at 37 °C. researchgate.net These studies showed that a significant amount of the phosphonic acid molecules desorbed from the surface within the first 1 to 7 days of immersion, followed by a slower desorption over the subsequent weeks. researchgate.net It was also noted that SAMs terminated with a carboxylic acid group (-COOH) were more stable than those with a methyl group (-CH3). researchgate.net
Table 2: Stability of Phosphonic Acid SAMs in Aqueous Environments
| SAM Type | Environment | Duration | Observation | Reference |
|---|---|---|---|---|
| Alkylphosphonic Acids (chain lengths 12-18) | Acidic, neutral, physiological solutions | Up to 30 days | Excellent stability | researchgate.net |
| Alkylphosphonic Acids | Strong basic conditions | Not specified | Partial breakdown, especially for shorter chains | researchgate.net |
| Dodecylphosphonic Acid on 316L SS | Tris-buffered saline (37°C) | 1 - 7 days | Significant desorption | researchgate.net |
| Dodecylphosphonic Acid on 316L SS | Tris-buffered saline (37°C) | > 7 days | Slow desorption | researchgate.net |
| -COOH terminated SAM on 316L SS | Tris-buffered saline (37°C) | Up to 28 days | More stable than -CH3 terminated SAMs | researchgate.net |
Long-Term Environmental Stability
The long-term stability of hexadecylphosphonic acid SAMs under ambient environmental conditions is a key advantage over other types of self-assembled monolayers, such as thiols on gold, which can be prone to oxidation and displacement over time. nih.gov The inherent stability of the phosphonate head group attachment to oxide surfaces contributes to their durability. nih.gov
Research has shown that phosphonic acid SAMs of hydroxyl-terminated (11-hydroxyundecyl) phosphonic acid on titanium surfaces were stable for up to 14 days of exposure to ambient air without significant desorption. researchgate.net Similarly, the hydrophobicity of octadecylphosphonic acid SAMs on a Co-Cr alloy was maintained for over 14 days, confirming the stability of the monolayer in an ambient laboratory environment. researchgate.net
Thermal annealing has been identified as a method to enhance the adhesion and stability of phosphonic acid SAMs. nih.gov It is proposed that heating the deposited film facilitates the formation of covalent bonds between the phosphonate and the substrate, replacing the initial hydrogen bonding and leading to a more robust and stable monolayer. nih.gov
Table 3: Long-Term Stability of Phosphonic Acid SAMs
| SAM Type | Substrate | Conditions | Duration | Observation | Reference |
|---|---|---|---|---|---|
| (11-hydroxyundecyl) phosphonic acid | Titanium | Ambient Air | Up to 14 days | No significant desorption | researchgate.net |
| Octadecylphosphonic acid | Co-Cr alloy | Ambient Laboratory | Over 14 days | Maintained hydrophobicity | researchgate.net |
| Phosphonic Acid SAMs | General Oxide Surfaces | Ambient | Long-term | More stable than thiols on gold | nih.gov |
Applications of Hexadecylphosphonic Dichloride Derivatives in Advanced Materials and Nanotechnology
Surface Engineering for Enhanced Material Performance
The modification of material surfaces with derivatives of hexadecylphosphonic dichloride, particularly HDPA, allows for the precise tuning of surface properties to achieve desired performance characteristics. This surface engineering is foundational for applications ranging from corrosion prevention to the fabrication of high-performance electronics.
Phosphonic acids are recognized as effective corrosion inhibitors for various metals, including steel and aluminum, in acidic, alkaline, and neutral environments. oszk.huresearchgate.net They function by adsorbing onto the metal surface to form a protective film that acts as a barrier against corrosive species. nih.gov The derivative hexadecylphosphonic acid (HDPA) is particularly effective for this purpose. When applied to a metal or alloy surface (which is typically covered by a thin native oxide layer), the phosphonic acid head group chemisorbs, forming strong covalent bonds with the metal oxide.
This process results in the formation of a dense, highly ordered self-assembled monolayer. The long, hydrophobic hexadecyl chains pack tightly together, creating a robust physical barrier that repels water and other corrosive agents, thus preventing them from reaching the metal surface. mdpi.com This mechanism significantly reduces the rate of corrosion. nih.gov Studies on various phosphonic acids show they behave as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov The efficiency of this inhibition is closely related to the molecular structure of the phosphonate (B1237965) and its ability to form a stable, well-packed film. nih.gov
Table 1: Mechanism of Corrosion Inhibition by Hexadecylphosphonic Acid (HDPA) SAMs
| Feature | Description |
| Binding Group | The phosphonic acid (-PO(OH)₂) head group. |
| Binding Mechanism | Chemisorption to the native oxide layer on the metal surface, forming strong M-O-P bonds. |
| Barrier Component | The long (C16) hexadecyl alkyl tail. |
| Protective Action | Forms a dense, hydrophobic monolayer that physically blocks corrosive agents like water and ions. |
| Inhibition Type | Generally acts as a mixed-type inhibitor, impeding both anodic and cathodic reactions. nih.gov |
The creation of water-repellent surfaces is critical for applications such as anti-fouling, self-cleaning, and moisture protection. The amphiphilic nature of hexadecylphosphonic acid makes it an excellent agent for rendering surfaces hydrophobic. When a substrate is treated with HDPA, the phosphonic acid head groups bind to the surface, while the long, nonpolar hexadecyl chains orient themselves away from the surface, creating a new surface layer that resembles a hydrocarbon wax. mdpi.commdpi.com
This self-assembled monolayer dramatically lowers the surface energy, causing water to bead up and roll off easily rather than wetting the surface. The degree of hydrophobicity is quantified by the water contact angle (WCA); a higher WCA indicates greater water repellency. By combining HDPA treatment with micro- or nanostructured surfaces, it is possible to achieve superhydrophobicity, characterized by WCAs exceeding 150°. mdpi.com The structured surface traps air pockets beneath the water droplets, further minimizing the contact between the liquid and the solid surface, leading to extreme water repellency. mdpi.com
Table 2: Effect of HDPA Treatment on Surface Water Contact Angle (Illustrative)
| Substrate | Surface Condition | Typical Water Contact Angle (WCA) |
| Aluminum (with native oxide) | Untreated | ~60-80° |
| Aluminum (with native oxide) | After HDPA SAM formation | >110° |
| Textured Metal Surface | Untreated | <90° |
| Textured Metal Surface | After HDPA SAM formation | >150° (Superhydrophobic) |
The performance of electronic devices like organic thin-film transistors (OTFTs) is highly dependent on the quality of the interface between the semiconductor and the gate dielectric material. Derivatives like HDPA are used to form ultrathin SAMs that function as a dielectric hybrid, precisely controlling the properties of this critical interface. sigmaaldrich.com
In an OTFT, an HDPA monolayer can be applied to the surface of the gate dielectric (e.g., aluminum oxide or silicon oxide). The SAM passivates the oxide surface, reducing the number of charge-trapping sites and creating a smoother, more ordered, and low-energy platform for the deposition of the organic semiconductor layer. This improved interface facilitates more efficient charge transport, leading to significant enhancements in device performance, including higher charge carrier mobility, a better on/off current ratio, and lower operating voltages. sigmaaldrich.com
Table 3: Impact of HDPA SAM on Organic Thin-Film Transistor (OTFT) Performance
| Performance Metric | Without HDPA SAM | With HDPA SAM on Dielectric | Rationale |
| Carrier Mobility | Lower | Higher | Reduced charge trapping at the dielectric-semiconductor interface. |
| On/Off Ratio | Lower | Higher | Lower leakage current due to surface passivation. |
| Threshold Voltage | Higher | Lower | Improved capacitance coupling and reduced interface trap density. |
| Interface Quality | Prone to defects, higher surface energy | Smoother, low-energy surface with fewer trap states. | The SAM creates a more ideal substrate for organic semiconductor growth. sigmaaldrich.com |
Nanoparticle Surface Passivation and Colloidal Stability
In the realm of nanotechnology, controlling the surface chemistry of nanoparticles is paramount for their synthesis, processing, and application. HDPA and similar derivatives are widely used as surface ligands to stabilize nanoparticles, prevent them from aggregating, and tailor their interaction with the surrounding environment.
Many nanoparticles, such as metal oxide nanocrystals, are synthesized in aqueous or polar solutions but need to be used in nonpolar organic solvents for subsequent processing or device fabrication. HDPA serves as an effective phase transfer and dispersing agent. The phosphonate head group binds strongly to the nanoparticle surface. The long hexadecyl tails then form a hydrophobic corona around the nanoparticle.
This organic shell renders the nanoparticle surface lipophilic (oil-loving), allowing it to be easily and stably dispersed in nonpolar solvents like toluene (B28343) or hexane. Conversely, the hydrophobic coating prevents the nanoparticles from dispersing in polar solvents like water, providing a simple method to control and predict their solubility behavior. This tailored dispersibility is crucial for creating homogeneous nanoparticle-polymer composites, inks for printed electronics, and other advanced material formulations.
Quantum dots (QDs) and other semiconductor nanocrystals are prized for their unique, size-tunable optical and electronic properties. However, these properties are highly sensitive to the nanoparticle's surface condition. Unpassivated surfaces contain "dangling bonds" or trap states that can quench fluorescence, diminishing their optical performance. aps.org Furthermore, nanoparticles have a strong tendency to clump together (aggregate) to reduce their high surface energy, which also leads to quenching and loss of their unique properties. nih.gov
HDPA acts as a passivating ligand that addresses both issues. The phosphonic acid head group binds to the QD surface, neutralizing electronic trap states and thereby preserving the high quantum yield (brightness) of the nanocrystal. aps.org Simultaneously, the long, bulky hexadecyl chains provide a steric barrier—a physical shell that keeps the nanoparticles separated from one another, preventing aggregation and ensuring long-term colloidal stability in solution. nih.gov This dual-function passivation is essential for the use of quantum dots in applications like displays, lighting, and biomedical imaging.
Role in Energy Storage and Conversion Systems
Phosphonate derivatives are emerging as key materials for improving the performance and longevity of next-generation energy technologies, including high-energy-density batteries and perovskite-based optoelectronics.
Cathode Material Modification in Battery Technologies
In the field of lithium-ion batteries (LIBs), surface modification of cathode materials is a critical strategy to enhance stability and cycle life, especially for high-energy, nickel-rich cathodes that are prone to degradation. Long-chain alkyl phosphonic acids, structurally related to hexadecylphosphonic acid, have been successfully used as coating agents for this purpose.
One study utilized octadecyl phosphonic acid (OPA), a C18 analogue, to create a protective surface coating on LiNi₀.₈₈Mn₀.₀₆Co₀.₀₆O₂ (NMC) cathode material. diva-portal.org While the initial discharge capacity was slightly lower than the uncoated material, the capacity retention over 210 cycles saw a significant improvement, rising from 86% for the bare material to 95% for the OPA-coated NMC. diva-portal.org Post-cycling analysis revealed that the phosphonate coating reduced surface reactivity, leading to the formation of fewer fluorinated byproducts from electrolyte decomposition. diva-portal.org
Other research on linear alkylphosphonate coatings on NMC cathodes corroborates these findings, showing that such surface layers protect the electrolyte from undesirable degradation reactions at the highly reactive cathode surface. wisc.edu These insulating coatings create a more stable cathode-electrolyte interphase (CEI), which is crucial for maintaining battery performance over many charge-discharge cycles.
Performance of Octadecyl Phosphonic Acid (OPA) Coated NMC Cathodes
| Material | Initial Discharge Capacity (mAh/g) | Capacity Retention after 210 Cycles (%) |
|---|---|---|
| Bare NMC | 199 | 86 |
| OPA-Coated NMC | 188 | 95 |
Perovskite Solar Cell and Light-Emitting Device Applications
In perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs), phosphonic acid derivatives serve multiple functions to boost efficiency and stability. When used as additives or for surface passivation, they can interact with the perovskite crystal structure to reduce defects and improve charge transport.
The use of alkylphosphonic acid ω-ammonium chlorides as additives in the precursor solution for methylammonium (B1206745) lead triiodide (CH₃NH₃PbI₃) perovskites has been shown to significantly enhance photovoltaic performance. rsc.orgsigmaaldrich.com These molecules act as crosslinkers between adjacent perovskite grains through strong hydrogen bonding. rsc.orgsigmaaldrich.com This crosslinking improves the structural integrity of the perovskite film and its resistance to moisture, a key factor in device degradation. The modification increased the power conversion efficiency (PCE) from 8.8% to 16.7% in one study. rsc.orgsigmaaldrich.com
In another approach, a synergistic effect was observed when using a mix of self-assembled molecules with phosphonic acid and carboxylic acid groups at the interface between the tin oxide (SnO₂) electron transport layer and the perovskite layer. nih.gov The phosphonic acid group provides strong anchoring to the metal oxide surface, while the amine groups on the molecules interact with uncoordinated lead ions in the perovskite, passivating defects. nih.gov This strategy improved the PCE of the solar cell from 22.72% to 24.69%. nih.gov
For PeLEDs, passivating perovskite nanocrystals with aromatic phosphonic acids enhances the device's external quantum efficiency by improving the PLQY and facilitating better electron injection. rsc.org
Impact of Phosphonic Acid Additives on Perovskite Solar Cell Efficiency
| Modification Strategy | Initial Power Conversion Efficiency (PCE) (%) | Enhanced Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|
| Alkylphosphonic acid ω-ammonium chloride crosslinking | 8.8 | 16.7 | rsc.orgsigmaaldrich.com |
| Mixed phosphonic/carboxylic acid self-assembled monolayer | 22.72 | 24.69 | nih.gov |
Environmental Applications of Phosphonate-Functionalized Materials
Materials functionalized with phosphonate groups, derived from precursors like this compound, offer significant potential for addressing environmental challenges, particularly in the remediation of heavy metal contamination and in photocatalysis for converting harmful gases into useful products.
Heavy Metal (e.g., Uranium) Uptake and Remediation
Phosphonate-functionalized materials have demonstrated exceptional capability in adsorbing heavy metals from aqueous solutions, with a particular focus on the removal of uranium (as the U(VI) uranyl ion). The phosphonate groups act as highly effective binding sites for metal ions.
One study developed a phosphonate-functionalized ordered mesoporous silica (B1680970) (OMS-P) that exhibited a remarkable uranium adsorption capacity of 345 mg/g at a pH of 4, achieving this in under 10 minutes. researchgate.net The high and uniform dispersion of the phosphonate groups throughout the silica structure was key to this high capacity and rapid uptake. researchgate.net The material also showed high selectivity for uranium even in the presence of other competing ions. researchgate.net
Similarly, mesoporous silica (SBA-15) functionalized with ethylphosphonic acid groups showed a strong affinity and selectivity for U(VI), highlighting the potential for practical applications in separating uranium from contaminated water. labpartnering.org Polyethylene (B3416737) fibers functionalized with phosphate (B84403) groups have also been shown to be highly effective, reaching a maximum adsorption capacity for U(VI) of 173.8 mg/g. sci-hub.se These materials are often reusable, maintaining high sorption efficiency after multiple regeneration cycles. sci-hub.senih.gov
Uranium Adsorption Capacity of Phosphonate-Functionalized Materials
| Material | Maximum Adsorption Capacity (mg/g) | pH | Reference |
|---|---|---|---|
| Phosphonate-functionalized ordered mesoporous silica (OMS-P) | 345 | 4 | researchgate.net |
| Phosphate-functionalized polyethylene (PO₄/PE) | 173.8 | 8.2 | sci-hub.se |
| Non-functionalized ordered mesoporous silica (OMS) | 100 | 4 | researchgate.net |
Photocatalytic Applications (e.g., CO₂ Reduction)
Phosphonate-based materials are also being explored as effective photocatalysts. Photocatalysis harnesses light energy to drive chemical reactions, such as the reduction of carbon dioxide (CO₂) into valuable chemical feedstocks like carbon monoxide (CO), methane (B114726) (CH₄), or formic acid.
Research has shown that certain transition metal phosphonates, such as those involving cobalt and nickel, can act as photocatalysts for both hydrogen evolution from water and the reduction of CO₂ under UV light irradiation. wisc.edu The proposed mechanism involves a ligand-to-metal charge transfer (LMCT), where the phosphonate ligand absorbs light energy and transfers an electron to the metal center, which then becomes an active site for the reduction reaction. wisc.edu
The development of such photocatalytic systems is a key area of research for renewable energy storage and climate change mitigation. The ability to tune the properties of metal phosphonate materials by altering both the metal and the organic phosphonate ligand provides a pathway to designing more efficient and selective catalysts for CO₂ conversion.
Computational and Theoretical Investigations of Hexadecylphosphonic Dichloride and Its Interactions
Density Functional Theory (DFT) Studies of Binding Affinity and Molecular Interactions
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating properties such as binding affinities and exploring the nature of molecular interactions. By examining the electron density, DFT can predict how Hexadecylphosphonic Dichloride will interact with other molecules or surfaces, which is crucial for its application in surface modification and as a potential corrosion inhibitor. DFT calculations are instrumental in predicting trends in corrosion inhibition and analyzing the adsorption of molecules on surfaces. rsc.org
The interaction of phosphonic acids with metal oxide surfaces is a key area of study for applications in adhesion, surface functionalization, and corrosion protection. While this compound possesses P-Cl bonds, it is expected to hydrolyze to Hexadecylphosphonic acid, which then strongly binds to metal oxide surfaces. DFT studies are essential for elucidating the mechanisms of this binding.
Phosphonic acids can adsorb to metal oxides through several coordination modes, including monodentate, bidentate, and tridentate linkages. researchgate.netnih.gov DFT calculations help determine the most energetically favorable binding configurations. For instance, studies on similar long-chain phosphonic acids on zinc oxide (ZnO) and other metal oxides have shown that bidentate binding is often preferred, creating a stable, densely packed self-assembled monolayer (SAM). mdpi.com
Research findings from DFT calculations typically include:
Adsorption Energies: Quantifying the strength of the bond between the phosphonate (B1237965) headgroup and the metal oxide surface.
Bonding Geometries: Determining the precise bond lengths and angles of the adsorbed molecule relative to the surface atoms.
Charge Transfer Analysis: Calculating the extent of electron transfer between the ligand and the substrate, which is indicative of the bond's nature (covalent vs. ionic).
Density of States (DOS): Analyzing how the electronic structure of both the molecule and the surface are altered upon binding.
Table 1: Comparison of Phosphonate Binding Modes on Metal Oxide Surfaces Investigated by DFT
| Binding Mode | Description | Typical Coordination | Relative Stability |
|---|---|---|---|
| Monodentate | The phosphonate group binds to the surface through a single oxygen atom. | P-O-Metal | Generally less stable |
| Bidentate | The phosphonate group binds through two oxygen atoms to one or two metal atoms. | P-O₂-Metal (Chelating or Bridging) | Often the most stable configuration |
| Tridentate | The phosphonate group utilizes all three oxygen atoms to bind to surface metal atoms. | P-O₃-Metal (Bridging) | Can be favorable on specific crystal faces |
Elucidation of Inhibitor-Substrate Interactions
DFT is also employed to understand how molecules can act as inhibitors, for example, in preventing corrosion. By modeling the interaction between the inhibitor molecule and the substrate (e.g., a metal surface), DFT can reveal the electronic and structural factors that contribute to the inhibitory effect. For a molecule like this compound (or its hydrolyzed phosphonic acid form), the long alkyl chain can form a hydrophobic barrier, while the phosphonate headgroup provides strong anchoring to the surface.
DFT calculations can explore:
Global Reactivity Descriptors: Quantities like ionization potential, electron affinity, chemical hardness, and electrophilicity index are calculated to predict the molecule's general reactivity. nih.gov
Interaction Energies: The energy released upon adsorption of the inhibitor onto the substrate surface is a direct measure of the interaction strength.
Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons, which is crucial for understanding charge transfer processes at the inhibitor-substrate interface. nih.gov
Molecular Dynamics (MD) Simulations for Monolayer Assembly and Dynamics
While DFT provides a static, ground-state picture of molecular interactions, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD is the ideal tool to investigate the process of self-assembled monolayer (SAM) formation on a substrate.
Starting from a random distribution of molecules in a solvent above a surface, MD simulations can track the trajectory of each atom over time, governed by classical mechanics. This allows researchers to observe the entire assembly process, from initial adsorption to the formation of a densely packed, ordered monolayer. rsc.org
Key insights from MD simulations of SAM formation include:
Assembly Pathway: Observing the step-by-step mechanism of how molecules adsorb, diffuse on the surface, and organize into ordered domains.
Packing Structure: Determining the final arrangement of the molecules in the monolayer, including their tilt angle and lattice structure. nih.govbohrium.com
Role of Solvent: Understanding how the choice of solvent influences the kinetics of assembly and the quality of the final monolayer. rsc.org
Table 2: Information Gained from MD Simulations of Monolayer Assembly
| Parameter | Description | Significance |
|---|---|---|
| Surface Coverage | The density of molecules packed onto the substrate surface over time. | Indicates the kinetics of SAM formation and the final packing efficiency. |
| Order Parameter | A quantitative measure of the alignment of the alkyl chains. | Characterizes the degree of order and crystallinity in the monolayer. |
| Radial Distribution Function | Describes the probability of finding a molecule at a certain distance from another. | Reveals the short-range and long-range structural order of the SAM. researchgate.net |
| Tilt Angle | The average angle the molecular chains make with the surface normal. | A key structural parameter that affects monolayer thickness and density. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, including but not limited to DFT, provide the most fundamental understanding of a molecule's properties based on the principles of quantum theory. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all other properties can be derived. mdpi.comlsu.edu
For this compound, QM calculations are used to compute its intrinsic electronic properties, such as the molecular orbital energies, electron density distribution, and dipole moment. This information is foundational for understanding its chemical reactivity and how it will interact with its environment. mdpi.comuni-muenchen.de
A critical application of QM calculations is the analysis of reaction pathways. For this compound, a key reaction is its hydrolysis, where the two chlorine atoms are replaced by hydroxyl groups to form Hexadecylphosphonic acid. This reaction is often the necessary first step before the molecule can bind to a metal oxide surface.
QM methods can map the entire potential energy surface of this reaction. lsu.edu This involves:
Identifying Reactants, Products, and Intermediates: Calculating the optimized geometries and energies of all species involved in the reaction.
Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
By analyzing the reaction pathway, researchers can predict the conditions under which the hydrolysis occurs and understand the mechanism at a molecular level.
Surface complexation models (SCMs) are used to describe the adsorption of ions and molecules from a solution onto a solid surface, accounting for electrostatic effects at the solid-liquid interface. psu.eduusda.gov These models are crucial for predicting how a species like this compound (post-hydrolysis) will behave in a complex, heterogeneous environment like soil or a colloidal suspension.
Quantum mechanical calculations provide essential data to parameterize and validate SCMs. While SCMs are thermodynamic models, QM can describe the specific chemical interactions that underpin them. diva-portal.org QM calculations can:
Determine Surface Species: Predict the structure of the surface-bound complexes (e.g., inner-sphere vs. outer-sphere complexes). usda.gov
Calculate Binding Constants: Provide theoretical values for the equilibrium constants of surface reactions, which are key parameters in SCMs.
Model Surface Charge: Explain how the adsorption of the phosphonate group alters the surface charge of the substrate, which in turn affects further adsorption. psu.eduresearchgate.net
By combining the molecular-level detail from QM with the macroscopic framework of SCMs, a comprehensive understanding of the behavior of this compound in heterogeneous systems can be achieved.
Thermodynamics of Adsorption and Self-Assembly Processes
Adsorption Thermodynamics
The adsorption of alkylphosphonic acids onto metal oxide surfaces is a spontaneous process, characterized by a negative Gibbs free energy of adsorption (ΔG_ads). This process is primarily driven by the strong affinity of the phosphonic acid headgroup for the oxide surface, leading to the formation of strong, often covalent, bonds.
Theoretical and experimental studies on octadecylphosphonic acid (ODPA), a close structural analog of hexadecylphosphonic acid, provide insight into the magnitude of these thermodynamic driving forces. For the adsorption of ODPA from 2-propanol onto hydroxylated α-Al₂O₃(0001) surfaces, the Gibbs free energy of adsorption has been determined. rsc.org
| System | Gibbs Free Energy of Adsorption (ΔGads) (kJ mol-1) | Reference |
|---|---|---|
| Octadecylphosphonic acid on α-Al2O3(0001) | -24 to -28 | rsc.org |
The negative values of ΔG_ads indicate that the adsorption process is spontaneous. The magnitude of ΔG_ads reflects a strong driving force for the binding of the phosphonic acid headgroup to the alumina (B75360) surface. This strong interaction is a key factor in the formation of stable and robust self-assembled monolayers.
Thermodynamics of Self-Assembly
The self-assembly of alkylphosphonic acid molecules into ordered monolayers is a complex process driven by a combination of enthalpic and entropic contributions.
Enthalpy (ΔH): The enthalpic contribution to the self-assembly process is primarily associated with the van der Waals interactions between the long alkyl chains of adjacent molecules. As the molecules arrange in a closely packed, ordered fashion, these attractive interactions are maximized, leading to a negative (favorable) enthalpy change. Quantum chemical calculations on the self-association of phosphonic acids have shown that the formation of hydrogen bonds between the headgroups also contributes significantly to a favorable enthalpy of formation. mdpi.com
ΔG_sa = ΔH_sa - TΔS_sa
For the self-assembly to be spontaneous, ΔG_sa must be negative. While at low temperatures the entropic term related to the hydrophobic effect often dominates, at higher temperatures, the process can become enthalpy-driven. princeton.edu
Future Outlook and Emerging Research Directions
Development of Novel Functional Hexadecylphosphonic Dichloride Derivatives
The synthesis of novel derivatives of this compound is a primary avenue for expanding its application scope. By introducing functional groups into the alkyl chain, researchers can impart specific chemical, biological, or electronic properties to the resulting SAMs. For instance, the incorporation of fluorinated segments can dramatically alter surface energy and create highly hydrophobic and oleophobic surfaces. mdpi.com The terminal end of the hexadecyl chain is a key target for modification, allowing for the attachment of a wide array of functional moieties.
Future research will likely focus on creating "smart" surfaces that can respond to external stimuli. This could involve incorporating photo-switchable groups, such as azobenzenes, or pH-responsive units that alter their conformation or chemical state in response to environmental changes. The development of "clickable" phosphonic acids, which can undergo highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition, will enable the straightforward postsynthetic modification of surfaces, allowing for the attachment of complex molecules like peptides, DNA, or polymers.
| Potential Functional Group | Introduced Property | Potential Application Area |
| Fluoroalkyl chains | Low surface energy, hydrophobicity, oleophobicity | Anti-fouling coatings, low-friction surfaces |
| Azobenzene units | Photo-switchable isomerization (trans-cis) | Light-responsive surfaces, data storage |
| Oligo(ethylene glycol) (OEG) | Resistance to protein adsorption | Biocompatible coatings, biosensors |
| Biotin | Specific binding to streptavidin | Biosensors, bio-immobilization platforms |
| Terminal alkyne/azide | "Click" chemistry handle | Post-synthesis surface functionalization |
Integration of this compound in Multifunctional Material Systems
The integration of this compound-derived monolayers into multifunctional material systems represents a significant step towards creating advanced devices and coatings. This involves combining the well-defined surface properties imparted by the SAM with the bulk properties of other materials. For example, SAMs can be used to modify the surface of nanoparticles, creating stable dispersions in various solvents or polymer matrices for the development of advanced composites.
In the realm of electronics, SAMs formed from long-chain phosphonic acids have been shown to improve the performance of organic field-effect transistors (OFETs) by modifying the dielectric surface. rsc.org Future work will likely explore the use of these SAMs in flexible electronics, sensors, and energy storage devices. By creating patterned SAMs, it is possible to define regions with different functionalities on a single substrate, leading to the development of micro-arrays and lab-on-a-chip devices. The combination of hydrophobic SAMs with hydrophilic regions can be used to control fluid flow in microfluidic channels or to create templates for directed self-assembly.
Advanced Characterization Techniques for In-Situ Monitoring of Surface Phenomena
A deep understanding of the formation, structure, and stability of hexadecylphosphonic acid monolayers is crucial for their effective application. While traditional surface analysis techniques provide valuable information, the future of this field lies in the use of advanced, in-situ characterization methods that can monitor surface phenomena in real-time and under relevant environmental conditions.
Techniques such as Sum-Frequency Generation (SFG) spectroscopy and in-situ Atomic Force Microscopy (AFM) are powerful tools for studying the molecular order and stability of these monolayers in aqueous environments. nih.govnih.gov SFG, a nonlinear optical spectroscopy technique, can provide detailed information about the conformational order of the alkyl chains at the interface, while in-situ AFM allows for the direct visualization of the monolayer structure and its response to changes in the surrounding medium. nih.govnih.gov Future research will likely see the increased application of these and other advanced techniques, such as neutron reflectometry and quartz crystal microbalance with dissipation monitoring (QCM-D), to gain a more comprehensive understanding of the dynamic processes occurring at the solid-liquid interface.
| Characterization Technique | Information Obtained | Relevance to this compound Research |
| Sum-Frequency Generation (SFG) Spectroscopy | Molecular orientation and conformational order of alkyl chains at interfaces. nih.gov | Probing the structure of SAMs in-situ, especially under liquid environments. nih.gov |
| In-Situ Atomic Force Microscopy (AFM) | Real-time imaging of surface morphology and monolayer stability. nih.gov | Visualizing the formation and degradation processes of SAMs on various substrates. nih.gov |
| Neutron Reflectometry | Thickness, density, and composition of thin films. | Determining the packing density and solvent penetration in SAMs. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass and viscoelastic properties of adsorbed layers. | Monitoring the kinetics of SAM formation and its interaction with biomolecules. |
Bridging Computational and Experimental Studies for Predictive Material Design
The synergy between computational modeling and experimental research is becoming increasingly important for the rational design of new materials. nih.govmit.edue3s-conferences.orgmpie.de In the context of this compound, computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide valuable insights into the self-assembly process, the binding of the phosphonic acid headgroup to different oxide surfaces, and the resulting structure of the monolayer.
Q & A
Q. What are the established synthesis methods for hexadecylphosphonic dichloride, and how can purity be optimized?
this compound is commonly synthesized via vapor-liquid interfacial polycondensation of alkylphosphonic dichlorides with diols. To optimize purity, researchers should:
- Use stoichiometric control to minimize unreacted precursors.
- Employ vacuum distillation or recrystallization for purification .
- Monitor reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track phosphonic chloride bond formation (P–Cl at ~800 cm⁻¹) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ³¹P NMR to confirm phosphonic dichloride structure (δ = 10–20 ppm) and ¹H NMR for alkyl chain integrity.
- Elemental Analysis: Validate C, H, P, and Cl content within ±0.3% of theoretical values.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a hexanesulfonic acid buffer (pH 2.0) and acetonitrile mobile phase to assess purity (>98%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its reactivity and potential hydrolytic release of HCl:
- Work under inert atmospheres (argon/nitrogen) in fume hoods.
- Use personal protective equipment (PPE): acid-resistant gloves, goggles, and lab coats.
- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How can reaction conditions (e.g., temperature, molar ratios) be systematically optimized for this compound synthesis?
A second-order central composite rotatable design (CCRD) is recommended to evaluate parameters:
Q. How does this compound interact with metal oxide surfaces, and what analytical methods quantify its adsorption efficiency?
The compound forms self-assembled monolayers (SAMs) via covalent P–O–metal bonds. To analyze adsorption:
Q. What statistical approaches resolve contradictions in reported physical properties (e.g., density, viscosity) of this compound?
Discrepancies often arise from impurities or measurement conditions. Solutions include:
- Fit density data to a second-order polynomial and viscosity to the Andrade equation.
- Compare results across studies using standardized conditions (e.g., 25°C, anhydrous environment).
- Validate methods via interlaboratory round-robin testing .
Q. How does this compound stability vary under extreme pH or thermal conditions?
Conduct accelerated stability studies:
- Thermal Stability: Thermogravimetric analysis (TGA) up to 200°C; degradation onset typically occurs at ~150°C.
- pH Stability: Hydrolyze samples in buffered solutions (pH 1–13) and monitor chloride release via ion chromatography.
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
Methodological and Data Analysis Questions
Q. How can HPLC methods be adapted to quantify trace impurities in this compound?
- Mobile Phase: Combine 50 mM hexanesulfonic acid (pH 2.0) with acetonitrile (60:40 v/v) for optimal peak resolution.
- Detection: UV at 210 nm for phosphonic dichloride absorbance.
- Validation: Ensure linearity (R² > 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) .
Q. What experimental designs are suitable for studying this compound’s role in polymer composites?
Q. How do computational models (e.g., DFT) predict the reactivity of this compound with biological macromolecules?
- Simulate binding energies between dichloride and amino acid residues (e.g., lysine, cysteine) using Gaussian or ORCA software.
- Compare computational results with experimental data from isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
